molecular formula C9H10N4O2S2 B8084248 Sulfamethizole-D4

Sulfamethizole-D4

Cat. No.: B8084248
M. Wt: 274.4 g/mol
InChI Key: VACCAVUAMIDAGB-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfamethizole-d4 is a deuterated form of Sulfamethizole, a sulfonamide antibacterial agent. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving drug metabolism and pharmacokinetics. Sulfamethizole itself is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, making it effective against a variety of bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfamethizole-d4 involves the incorporation of deuterium atoms into the Sulfamethizole molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The specific reaction conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired level of deuteration and the starting materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high purity and consistent deuterium incorporation. The production methods may include the use of deuterated solvents and reagents, as well as specialized equipment to handle the deuterium gas safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

Sulfamethizole-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Sulfamethizole-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and quantification in various studies. Some key applications include:

    Drug Metabolism Studies: Used to study the metabolic pathways and rates of drug metabolism.

    Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.

    Microbial Resistance Studies: Used to investigate mechanisms of bacterial resistance to sulfonamide antibiotics.

    Environmental Studies: Employed in studies of antibiotic contamination and degradation in the environment .

Mechanism of Action

Sulfamethizole-d4 exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting the binding of para-aminobenzoic acid (PABA) to the enzyme, this compound prevents the formation of dihydrofolic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: Used to treat a variety of bacterial infections, particularly in combination with other antibiotics.

    Sulfisoxazole: Known for its effectiveness in treating urinary tract infections.

Uniqueness of Sulfamethizole-d4

The primary uniqueness of this compound lies in its deuterium labeling. This modification enhances its utility in research applications by providing a stable isotope that can be easily tracked and quantified. Additionally, the deuterium atoms can influence the pharmacokinetic and metabolic profiles of the compound, potentially leading to differences in its biological activity compared to non-deuterated analogs .

Properties

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)/i2D,3D,4D,5D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACCAVUAMIDAGB-QFFDRWTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NN=C(S2)C)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.